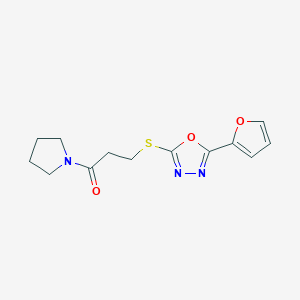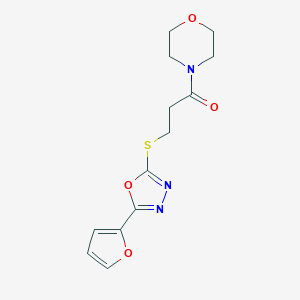
3-(4-Ethoxy-3-methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethoxy-3-methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one is a chemical compound that belongs to the family of benzooxazoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
The exact mechanism of action of 3-(4-Ethoxy-3-methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one is not fully understood. However, it is believed to exert its antimicrobial and anticancer effects by inhibiting the growth and proliferation of microorganisms and cancer cells, respectively. Additionally, its fluorescent properties are attributed to its ability to bind with metal ions, leading to changes in its electronic properties.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Ethoxy-3-methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one exhibits low toxicity towards normal cells and tissues. It has been reported to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. Additionally, it has been shown to inhibit the activity of certain enzymes that are essential for the survival of microorganisms.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(4-Ethoxy-3-methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one in lab experiments is its high potency and selectivity towards cancer cells and microorganisms. Additionally, it has low toxicity towards normal cells, making it a safer alternative to conventional chemotherapy drugs. However, one of the limitations is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo.
Future Directions
There are several potential future directions for the research and development of 3-(4-Ethoxy-3-methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one. One of the areas of interest is the development of novel drug delivery systems that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Furthermore, its potential applications in material science, such as the development of fluorescent sensors for metal ions, should be explored. Overall, 3-(4-Ethoxy-3-methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one holds great promise as a versatile compound with numerous potential applications in various fields.
Synthesis Methods
The synthesis of 3-(4-Ethoxy-3-methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one involves the condensation of 4-ethoxy-3-methoxybenzaldehyde and 2-amino-5-methylphenol in the presence of a suitable catalyst. The reaction proceeds via an imine intermediate, which is then cyclized to form the benzooxazole ring. The final product is obtained in good yield after purification using column chromatography.
Scientific Research Applications
3-(4-Ethoxy-3-methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one has shown promising results in various scientific research areas. It has been reported to exhibit potent antimicrobial activity against several bacterial and fungal strains. Additionally, it has shown significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Furthermore, it has been used as a fluorescent probe for the detection of metal ions in biological samples.
properties
Molecular Formula |
C18H19NO4 |
|---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
3-[(4-ethoxy-3-methoxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C18H19NO4/c1-4-22-16-8-6-13(10-17(16)21-3)11-19-14-9-12(2)5-7-15(14)23-18(19)20/h5-10H,4,11H2,1-3H3 |
InChI Key |
QIHMTVARRNRROX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CN2C3=C(C=CC(=C3)C)OC2=O)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2C3=C(C=CC(=C3)C)OC2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-propionamide](/img/structure/B285670.png)
![N-(4-Chloro-phenyl)-3-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-propionamide](/img/structure/B285671.png)


![N-ethyl-3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide](/img/structure/B285676.png)
![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylpropanamide](/img/structure/B285678.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B285682.png)

![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B285693.png)
![2-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B285695.png)

![1-(4-fluorophenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethanone](/img/structure/B285697.png)
![4-[5-[4-(Methanesulfonamido)phenyl]-3-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B285707.png)
![N-{4-[5-(2-furyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B285713.png)